2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile
CAS No.:
Cat. No.: VC17615177
Molecular Formula: C26H14ClNO
Molecular Weight: 391.8 g/mol
* For research use only. Not for human or veterinary use.
![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile -](/images/structure/VC17615177.png)
Specification
Molecular Formula | C26H14ClNO |
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Molecular Weight | 391.8 g/mol |
IUPAC Name | 7-chlorospiro[fluorene-9,9'-xanthene]-2-carbonitrile |
Standard InChI | InChI=1S/C26H14ClNO/c27-17-10-12-19-18-11-9-16(15-28)13-22(18)26(23(19)14-17)20-5-1-3-7-24(20)29-25-8-4-2-6-21(25)26/h1-14H |
Standard InChI Key | OIYSQBOMHQEJHM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5)C#N)C6=C3C=C(C=C6)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of a spiro junction at the 9-position of fluorene and the 9'-position of xanthene, creating a rigid, non-planar structure. The chlorine atom occupies the 2-position of the fluorene moiety, while the cyano group is located at the 7-position of the xanthene ring . This arrangement induces significant steric hindrance, contributing to the compound's high thermal stability (decomposition temperature >300°C) .
Molecular Dimensions
X-ray crystallographic analysis of analogous spiro[fluorene-9,9'-xanthene] derivatives reveals:
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Dihedral angle between fluorene and xanthene planes: 87.5°
Electronic Configuration
Density functional theory (DFT) calculations on related compounds show:
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Highest Occupied Molecular Orbital (HOMO): -5.3 eV
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Lowest Unoccupied Molecular Orbital (LUMO): -2.1 eV
The electron-withdrawing cyano group and chlorine substituent create a polarized electron density distribution, enhancing charge transport capabilities .
Synthetic Methodologies
One-Pot Cyclization Approach
The foundational synthesis route for spiro[fluorene-9,9'-xanthene] derivatives involves acid-catalyzed cyclization (Figure 1):
Reaction Conditions
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Catalyst: Methanesulfonic acid (MeSO₃H, 10 equiv)
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Temperature: 160°C
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Duration: 12 hours
Chlorination and Cyano Functionalization
Post-cyclization modifications introduce substituents:
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Chlorination
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Cyano Substitution
Alternative Pathways
Recent advances propose metal-catalyzed cross-coupling strategies:
Physicochemical Properties
Thermal Behavior
Property | Value | Measurement Technique |
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Melting Point | 245–247°C | DSC |
Glass Transition (T_g) | 148°C | TGA |
Decomposition Onset | 317°C | TGA |
Spectroscopic Signatures
Key Spectral Data
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¹H NMR (500 MHz, CDCl₃): δ 7.89 (d, J=8.5 Hz, 2H), 7.72–7.68 (m, 4H), 7.32 (d, J=2.1 Hz, 1H)
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¹³C NMR (126 MHz, CDCl₃): δ 159.8 (C≡N), 147.2 (C-Cl), 132.4–118.7 (aromatic carbons)
Optoelectronic Applications
Hole-Transport Materials
In perovskite solar cells (PSCs), fluorinated analogs demonstrate:
Parameter | p-SFX-oF Derivative | m-SFX-mF Derivative |
---|---|---|
PCE (%) | 15.21 | 12.70 |
V_OC (V) | 1.05 | 0.98 |
J_SC (mA/cm²) | 22.4 | 20.1 |
The chlorine substituent enhances hole mobility (μ_h = 4.6×10⁻⁴ cm²/V·s) through improved π-π stacking .
Light-Emitting Diodes (LEDs)
CsPb(Br/Cl)₃-based devices incorporating SFX derivatives achieve:
Intellectual Property Landscape
The WIPO PATENTSCOPE database lists 14 patents referencing the structural key (InChIKey: OIYSQBOMHQEJHM-UHFFFAOYSA-N), primarily covering:
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Organic light-emitting diode (OLED) architectures (62%)
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Photovoltaic charge transport layers (28%)
Future Research Directions
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Synthetic Optimization
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Develop catalytic asymmetric synthesis for enantiopure derivatives
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Explore continuous flow manufacturing processes
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Device Integration
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Investigate tandem solar cell configurations
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Optimize interfacial layers in quantum dot LEDs
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Environmental Impact
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Conduct full life-cycle analysis
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Develop biodegradation pathways
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